molecular formula C11H12N2O3 B3039612 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid CAS No. 1220953-94-5

2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid

Cat. No. B3039612
CAS RN: 1220953-94-5
M. Wt: 220.22 g/mol
InChI Key: PCPRBSRVFHECME-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .


Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . In 2020, Nguyen and co-authors introduced eosin Y as an effective photocatalyst to prepare benzoxazole derivatives . The reaction between 2-aminophenol and aldehyde in methyl cyanide or DMSO solvent using K 2 CO 3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant was exposed to radiation under argon with a blue LED .


Physical And Chemical Properties Analysis

The empirical formula of a similar compound, 2-methyl-1,3-benzoxazol-5-amine, is C8H8N2O . Its CAS Number is 72745-76-7 and its molecular weight is 148.16 .

Scientific Research Applications

Synthetic Organic Chemistry

The synthesis of benzoxazole derivatives has seen significant advancements since 2018. Researchers have developed well-organized methodologies using 2-aminophenol as a precursor. These synthetic pathways involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, have been employed .

Photocatalysis

In 2020, Nguyen et al. introduced eosin Y as an effective photocatalyst for preparing benzoxazole derivatives. The reaction between 2-aminophenol and aldehydes in methyl cyanide or DMSO solvent, using K2CO3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant, was exposed to radiation under argon with a blue LED. This approach offers operational simplicity and easy workup .

Biological Activity Studies

Researchers have investigated the biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Concentration-response curves have been used to assess cell viability and inhibition. These studies contribute to understanding the compound’s potential therapeutic effects .

Eco-Friendly Pathways

Researchers explore eco-friendly synthetic pathways for benzoxazole derivatives. These pathways aim to minimize environmental impact while maintaining efficiency and yield. The use of green chemistry principles contributes to sustainable synthesis .

Safety And Hazards

The compound 2-methyl-1,3-benzoxazol-5-amine has hazard statements H302 - H319 . The precautionary statements are P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 . The hazard classifications are Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

There is an increased demand to develop newer antimicrobial agents . The failure of available chemotherapeutics to treat cancer underscores the need of developing new chemical entities . Therapy is very much required with better efficacy, less adverse effects, and improved survival rates .

properties

IUPAC Name

2-amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-13-9-5-7(2-3-10(9)16-6)4-8(12)11(14)15/h2-3,5,8H,4,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPRBSRVFHECME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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